2-Bromo-3-cyano-4-nitrophenylacetic acid
Description
Properties
IUPAC Name |
2-(2-bromo-3-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-9-5(3-8(13)14)1-2-7(12(15)16)6(9)4-11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNDTNRSIRAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-3-cyano-4-nitrophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetic acid derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired functional group transformations .
Chemical Reactions Analysis
2-Bromo-3-cyano-4-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Scientific Research Applications
2-Bromo-3-cyano-4-nitrophenylacetic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-4-nitrophenylacetic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of functional groups like nitro and cyano can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Bromo-3-cyano-4-nitrophenylacetic acid
- CAS Number : 1807020-88-7
- Molecular Formula : C₉H₅BrN₂O₄
- Molecular Weight : 285.06 g/mol
- Structural Features: A phenylacetic acid derivative with bromo (Br), cyano (CN), and nitro (NO₂) substituents at positions 2, 3, and 4, respectively, on the aromatic ring (Figure 1).
Key Properties :
- Purity : Available at 95% purity (industrial grade) .
- Applications : Likely serves as an intermediate in pharmaceuticals or agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution or coupling reactions.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural similarities with 2-bromo-3-cyano-4-nitrophenylacetic acid, particularly in halogen substitution and acetic acid functionalization:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-3-cyano-4-nitrophenylacetic acid | Br (2), CN (3), NO₂ (4) | C₉H₅BrN₂O₄ | 285.06 | Bromo, cyano, nitro, acetic acid |
| 2-(4-Bromo-2,5-difluorophenyl)acetic acid (A138915) | Br (4), F (2,5) | C₈H₅BrF₂O₂ | 251.03 | Bromo, fluoro, acetic acid |
| 2-(2-Bromo-3-fluorophenyl)acetic acid (A512850) | Br (2), F (3) | C₈H₅BrFO₂ | 233.03 | Bromo, fluoro, acetic acid |
| 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid | Br (2), Cl (6), CF₃ (4) | C₈H₃BrClF₃O₂ | 302.47 | Bromo, chloro, trifluoromethyl, benzoic acid |
Key Observations :
Halogen Diversity: The target compound features bromine, while analogs in replace bromine with fluorine or chlorine. Trifluoromethyl (CF₃) in is a stronger electron-withdrawing group (EWG) than cyano or nitro .
Acetic Acid vs. Benzoic Acid : The target and compounds are phenylacetic acids, whereas includes a benzoic acid derivative, altering acidity and solubility profiles.
Substituent Positioning: Bromine at position 2 is common, but the target uniquely combines cyano (position 3) and nitro (position 4), enhancing steric and electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
